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Benzoyl chloride-alpha-13C

Cat. No.: B108322
CAS No.: 52947-05-4
M. Wt: 141.56 g/mol
InChI Key: PASDCCFISLVPSO-CDYZYAPPSA-N
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Description

Significance of Stable Isotope Labeling in Chemical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), into molecules to trace their path through chemical reactions or biological systems. symeres.comstudysmarter.co.ukcreative-proteomics.com This methodology is foundational in various scientific disciplines, including chemistry and biology, as it allows researchers to monitor molecular transformations, elucidate complex mechanisms, and quantify compounds with high precision. studysmarter.co.uk The key principle behind this technique is that the chemical and biological properties of stable isotope-labeled compounds are nearly identical to their unlabeled counterparts, with the only significant difference being their mass. diagnosticsworldnews.com This mass difference can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, enabling the tracking of labeled molecules. diagnosticsworldnews.com

The applications of stable isotope labeling are extensive and have revolutionized many areas of research. symeres.com In metabolic research, for instance, isotopes like ¹³C are used to trace metabolic pathways and fluxes, providing critical insights into cellular physiology and disease. studysmarter.co.uksilantes.com By introducing a labeled compound into a biological system, scientists can follow its journey, identify its metabolites, and understand the dynamics of biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.comsilantes.com This is particularly advantageous for studies in humans, as stable isotopes are non-radioactive and pose no safety concerns. diagnosticsworldnews.com

Furthermore, stable isotope labeling is indispensable for mechanistic and kinetic studies of chemical reactions. symeres.com The introduction of a heavier isotope can sometimes lead to a "kinetic isotope effect," a change in the reaction rate that provides valuable clues about the reaction mechanism. symeres.com In proteomics and metabolomics, stable isotope-labeled compounds serve as ideal internal standards for accurate quantification of proteins and metabolites, improving the specificity and precision of analytical methods. symeres.comnih.gov This precise quantification is crucial for assessing drug candidates, understanding gene regulation, and analyzing environmental samples. symeres.comsilantes.com

Overview of Benzoyl Chloride-α-¹³C as a Research Probe

Benzoyl chloride-alpha-¹³C is a specialized derivative of benzoyl chloride where the carbonyl carbon (the α-position) is replaced with a stable carbon-13 isotope. This isotopic labeling makes it a valuable research probe, particularly in studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of the ¹³C atom allows for precise tracking of the benzoyl group in various chemical and biological processes.

Functionally, benzoyl chloride is an acyl chloride that readily reacts with nucleophiles such as primary and secondary amines, phenols, alcohols, and thiols. nih.gov This reactivity makes it an excellent derivatizing agent in analytical chemistry. nih.gov By tagging molecules of interest with the benzoyl group, their detection and quantification via techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can be significantly enhanced. nih.gov The use of Benzoyl chloride-alpha-¹³C is particularly advantageous as it allows for the rapid and straightforward creation of stable-isotope labeled internal standards for the target analytes, which dramatically improves the accuracy of quantification. nih.govresearchgate.net

In the field of neurochemistry, Benzoyl chloride-alpha-¹³C has been instrumental in the targeted metabolomics of neurochemicals. nih.govresearchgate.net Researchers use it to derivatize and quantify a wide range of neurologically relevant compounds, including catecholamines, amino acids, and their metabolites, from complex biological samples. nih.gov This approach has been shown to increase detection sensitivity by as much as 1,000-fold for certain compounds. nih.gov The ability to generate ¹³C-labeled internal standards by reacting standards with Benzoyl chloride-alpha-¹³C is a key feature of this methodology. researchgate.net This derivatization technique is favored for its rapid reaction time at room temperature and the stability of the resulting benzoylated products. nih.gov

Beyond its role as a derivatizing agent, Benzoyl chloride-alpha-¹³C is also used in synthetic chemistry as a building block for introducing an isotopically labeled benzoyl group into larger molecules. This is crucial for creating labeled drugs to study their pharmacokinetics or for synthesizing labeled biomolecules to investigate their structure and function. The specific placement of the ¹³C at the carbonyl carbon provides a unique spectroscopic signature that is essential for elucidating reaction mechanisms and tracking metabolic pathways.

Table of Compound Properties: Benzoyl Chloride-alpha-13C

PropertyValue
CAS Number 52947-05-4 scbt.comsigmaaldrich.com
Molecular Formula C₆H₅¹³COCl
Alternate Name Benzoyl chloride-(carbonyl-13C) scbt.comsigmaaldrich.com
Molecular Weight 141.56 g/mol scbt.comsigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Appearance Colorless, fuming liquid with a pungent odor nih.gov
Boiling Point 198 °C sigmaaldrich.com
Melting Point -1 °C sigmaaldrich.com
Density 1.219 g/mL at 25 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO B108322 Benzoyl chloride-alpha-13C CAS No. 52947-05-4

Properties

IUPAC Name

benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCCFISLVPSO-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455297
Record name Benzoyl chloride-alpha-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52947-05-4
Record name Benzoyl chloride-alpha-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52947-05-4
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Synthetic Methodologies for Benzoyl Chloride α ¹³c

Strategies for Carbonyl-¹³C Isotopic Incorporation

The cornerstone of synthesizing benzoyl chloride-α-¹³C lies in the initial incorporation of the ¹³C isotope into a suitable precursor molecule. The two most common and effective strategies involve the synthesis of ¹³C-enriched benzoic acid or benzaldehyde, which are then converted to the final acyl chloride product.

Precursor Synthesis with ¹³C Enrichment

A primary route to benzoyl chloride-α-¹³C begins with the synthesis of benzoic acid labeled with carbon-13 at the carboxyl group ([¹³CO]benzoic acid). A common method involves the Grignard reaction, where a phenyl Grignard reagent (e.g., phenylmagnesium bromide) is reacted with ¹³C-labeled carbon dioxide. This reaction directly introduces the ¹³C isotope into the carboxylic acid functionality. The resulting [¹³CO]benzoic acid is a white crystalline solid and serves as the immediate precursor for the target molecule. guidechem.com

Alternatively, benzaldehyde-α-¹³C can be prepared and subsequently oxidized to benzoic acid-α-¹³C. The synthesis of benzaldehyde-α-¹³C can be achieved through various methods, including the reduction of a suitable precursor. For instance, the reduction of [¹³CO]benzoyl chloride itself can yield [¹³CO]benzaldehyde. semanticscholar.org Another approach involves the oxidation of benzyl (B1604629) alcohol-α-¹³C.

Once the ¹³C-labeled benzoic acid is obtained, it is converted to benzoyl chloride-α-¹³C. This is typically achieved by reacting the labeled benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). semanticscholar.orggoogle.com The reaction with thionyl chloride is a widely used method that produces the desired acyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be readily removed. iitk.ac.in

Derivatization Approaches Utilizing ¹³C-Labeled Synthons

An alternative strategy involves the direct use of a ¹³C-labeled synthon in a derivatization reaction. While less common for the direct synthesis of bulk benzoyl chloride-α-¹³C, this approach is highly valuable in analytical chemistry, particularly in metabolomics and quantitative analysis. In this context, unlabeled biological molecules containing primary and secondary amines, phenols, and thiols can be derivatized with benzoyl chloride-α-¹³C. nih.gov

This "labeling" approach allows for the creation of stable-isotope labeled internal standards. By reacting a standard of a particular analyte with ¹³C-benzoyl chloride, a labeled version is created that can be easily distinguished by mass spectrometry from the unlabeled analyte in a biological sample. This improves the accuracy and precision of quantification for a wide range of neurochemicals and other metabolites. nih.gov Benzoyl chloride is favored for this application due to its rapid reaction time at room temperature and its commercial availability in ¹³C-labeled form. nih.gov

Advanced Synthetic Techniques for High Isotopic Purity

Achieving high isotopic purity is paramount for the successful application of benzoyl chloride-α-¹³C in sensitive analytical and mechanistic studies. Several techniques are employed during and after the synthesis to ensure the final product has the desired level of ¹³C enrichment and is free from chemical impurities.

Following the chlorination of ¹³C-labeled benzoic acid, the crude benzoyl chloride-α-¹³C is typically purified by fractional distillation under reduced pressure. google.com This method is effective in separating the desired product from any unreacted starting material, byproducts, and the chlorinating agent. The boiling point of benzoyl chloride is approximately 197 °C at atmospheric pressure, and distillation under vacuum allows for purification at lower temperatures, minimizing the risk of thermal decomposition. A typical procedure involves collecting the fraction boiling between 90-120 °C under a pressure of 20-50 mmHg. google.com

Careful monitoring of the reaction progress is also crucial. Techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can be used to track the disappearance of the starting material (e.g., benzoic acid) and the appearance of the product. rsc.orgsciencemadness.org Ensuring the reaction goes to completion maximizes the yield of the desired labeled compound and simplifies the subsequent purification process. For instance, in the chlorination of benzaldehyde-alpha-13C, monitoring the evolution of HCl gas can indicate the reaction's progress, with conversion rates often exceeding 93%.

Comparative Analysis of Synthetic Routes for Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, and several reagents can accomplish this. The most common choices for the synthesis of benzoyl chloride-α-¹³C from its corresponding carboxylic acid are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Each reagent presents a unique set of advantages and disadvantages.

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** - High reactivity and yields. iitk.ac.in- Gaseous byproducts (SO₂ and HCl) are easily removed. orgoreview.com- Relatively inexpensive.- Can require heating (reflux). commonorganicchemistry.com- Can be less selective with sensitive functional groups.
Oxalyl Chloride ((COCl)₂) **- Milder and more selective reagent. researchgate.net- Reaction proceeds at room temperature. commonorganicchemistry.com- Volatile byproducts (CO, CO₂, and HCl) simplify workup. researchgate.net- More expensive than thionyl chloride. researchgate.net- Often requires a catalyst (e.g., DMF). commonorganicchemistry.com- A potential carcinogenic byproduct, dimethylcarbamoyl chloride, can form from the decomposition of the DMF catalyst. wikipedia.org
Phosphorus Pentachloride (PCl₅) - Highly reactive. iitk.ac.in- Produces a solid byproduct (POCl₃) which can complicate purification.

Thionyl chloride is a widely used and cost-effective reagent for this transformation. The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. iitk.ac.incommonorganicchemistry.com The primary advantage of thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. orgoreview.com

Oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride. researchgate.net It can be used at room temperature, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The byproducts of the reaction with oxalyl chloride—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are also volatile, which facilitates workup. researchgate.net However, oxalyl chloride is more expensive than thionyl chloride, making it more suitable for smaller-scale syntheses. researchgate.net A notable drawback is the potential formation of the carcinogen dimethylcarbamoyl chloride when DMF is used as a catalyst. wikipedia.org

Phosphorus pentachloride (PCl₅) is another highly reactive chlorinating agent that can be used. iitk.ac.in However, it produces phosphoryl chloride (POCl₃) as a byproduct, which has a boiling point close to that of many acyl chlorides, potentially complicating purification.

For the synthesis of benzoyl chloride-α-¹³C, the choice of reagent often depends on the scale of the reaction and the presence of other functional groups in the molecule. For straightforward, large-scale preparations, thionyl chloride is often the preferred reagent due to its cost-effectiveness and the ease of byproduct removal. For smaller-scale syntheses or with substrates containing sensitive functional groups, the milder conditions and higher selectivity of oxalyl chloride may be advantageous.

Spectroscopic Characterization and Elucidation Using ¹³c Nmr

Applications of ¹³C NMR Spectroscopy in Structural Analysis of Labeled Benzoyl Derivatives

¹³C NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its utility is significantly enhanced when combined with isotopic labeling. researchgate.netnih.gov The introduction of a ¹³C atom at a specific position, such as the carbonyl carbon in benzoyl chloride-alpha-¹³C, serves as a precise probe for tracking this carbon through chemical transformations. This specificity is invaluable for confirming the structures of benzoyl derivatives and for studying reaction mechanisms.

The analysis of ¹³C NMR spectra allows for the unambiguous assignment of carbon signals in complex molecules. libretexts.org For instance, in studies of N-benzoyl-phenylalanine, selective ¹³C labeling of the carboxyl group was instrumental in analyzing the crystalline and polycrystalline forms of the molecule. nih.gov The distinct chemical shift of the labeled carbon provides a clear marker, simplifying spectral interpretation and aiding in the assignment of other carbon resonances. This approach has been successfully applied to differentiate between isomers and to determine the composition of reaction mixtures. libretexts.orgresearchgate.net

Furthermore, the use of ¹³C labeled compounds like benzoyl chloride-alpha-¹³C is crucial in metabolic pathway analysis. By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of the benzoyl group by observing the incorporation of the ¹³C label into various metabolites using NMR spectroscopy. nih.gov

Investigation of Chemical Shifts and Coupling Constants in ¹³C NMR

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, making it a valuable parameter for structural analysis. libretexts.orgbhu.ac.in In benzoyl chloride-alpha-¹³C, the carbonyl carbon (¹³C=O) resonance appears significantly downfield, typically in the range of 170-220 ppm, due to the deshielding effects of sp² hybridization and the direct attachment of an electronegative oxygen atom. libretexts.org For comparison, the aromatic carbons in benzoyl derivatives typically resonate between 120-150 ppm.

Substituents on the benzene (B151609) ring can further influence the chemical shift of the alpha-¹³C carbon. Electron-withdrawing groups tend to shift the carbonyl carbon resonance further downfield, while electron-donating groups cause an upfield shift. oup.comresearchgate.net These substituent-induced chemical shifts (SCS) can often be predicted using additive models, providing a powerful tool for structure verification. researchgate.net

Table 1: Representative ¹³C Chemical Shifts for Benzoyl Derivatives

Carbon TypeTypical Chemical Shift Range (ppm)
Carbonyl (C=O)170 - 220
Aromatic (C-ipso)130 - 140
Aromatic (C-ortho)128 - 130
Aromatic (C-meta)128 - 130
Aromatic (C-para)132 - 135

Note: These are general ranges and can be influenced by substituents and solvent effects.

Spin-spin coupling provides additional structural information. While ¹³C-¹³C coupling is not typically observed in natural abundance spectra due to the low probability of two ¹³C atoms being adjacent, it can be studied in isotopically enriched molecules. libretexts.org More commonly observed is the heteronuclear coupling between the ¹³C nucleus and directly attached protons (¹JCH). uoi.gr However, in the case of the quaternary carbonyl carbon in benzoyl chloride-alpha-¹³C, there are no directly attached protons. Longer-range couplings (²JCH, ³JCH) to the aromatic protons can sometimes be observed and provide further structural constraints. bhu.ac.in

Advanced ¹³C NMR Techniques for Mechanistic Insights

Beyond standard one-dimensional ¹³C NMR, a suite of advanced techniques can be employed to gain deeper mechanistic insights into reactions involving benzoyl chloride-alpha-¹³C.

Spin-Spin Splitting Analysis (¹³C-¹H Coupling)

While broadband proton decoupling, which simplifies the spectrum to single lines for each carbon, is common practice, observing the ¹³C-¹H coupling can provide valuable information. libretexts.org In a proton-coupled ¹³C spectrum, the signal for a carbon is split by the protons attached to it according to the n+1 rule. uoi.gr For the quaternary carbonyl carbon in benzoyl chloride-alpha-¹³C, no one-bond coupling to hydrogen is present. However, two- and three-bond couplings to the aromatic protons can be analyzed. bhu.ac.innumberanalytics.com The magnitudes of these coupling constants (J-coupling) are related to the dihedral angles and the nature of the intervening bonds, offering conformational information. numberanalytics.com

Nuclear Overhauser Effect (NOE) Studies

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space. wikipedia.org In ¹³C NMR, irradiating protons can enhance the signal intensity of nearby carbon atoms. youtube.com For benzoyl chloride-alpha-¹³C, NOE studies can reveal spatial proximities between the carbonyl carbon and protons on the aromatic ring or on other molecules in the sample. researchgate.net This is particularly useful for determining stereochemistry and conformation in solution. wikipedia.org The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances. ucl.ac.uk

Distortionless Enhancement by Polarization Transfer (DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. duke.edulibretexts.org DEPT experiments manipulate the polarization transfer from protons to carbons, resulting in spectra where the phase of the carbon signal depends on the number of attached protons. jove.com

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals. duke.edu

DEPT-90: Only shows methine (CH) carbons as positive signals. duke.edu

DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative signals. duke.edu

For benzoyl chloride-alpha-¹³C, the labeled carbonyl carbon is a quaternary carbon and will therefore be absent in all DEPT spectra. jove.comnanalysis.com This provides a definitive method for identifying the quaternary carbonyl signal in a complex spectrum by comparing the standard broadband-decoupled ¹³C spectrum with the DEPT spectra.

Table 2: Expected DEPT Spectral Data for Benzoyl Chloride-alpha-13C

Carbon TypeStandard ¹³C NMRDEPT-45DEPT-90DEPT-135
¹³C=OPresentAbsentAbsentAbsent
Aromatic CHPresentPresentPresentPresent (Positive)
Aromatic C-ClPresentAbsentAbsentAbsent

Integration of ¹³C NMR with Other Spectroscopic Methods (e.g., Mass Spectrometry, Infrared Spectroscopy)

For a comprehensive characterization of benzoyl chloride-alpha-¹³C and its reaction products, integrating ¹³C NMR data with information from other spectroscopic techniques is essential.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and the presence of the ¹³C isotope by providing a precise mass measurement. The molecular ion peak for benzoyl chloride-alpha-¹³C will be shifted by one mass unit compared to the unlabeled compound. This is a crucial step in verifying successful isotopic labeling.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For benzoyl chloride, a strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1773 cm⁻¹. nist.gov While IR spectroscopy is not sensitive to the isotopic composition of the carbon atom, it confirms the presence of the carbonyl group and can be used to monitor reactions by observing the appearance or disappearance of characteristic absorption bands. ajgreenchem.com

By combining the detailed structural and electronic information from ¹³C NMR with the molecular weight confirmation from MS and the functional group identification from IR, a complete and unambiguous picture of the structure and purity of benzoyl chloride-alpha-¹³C and its derivatives can be achieved. nih.govresearchgate.net

Mechanistic Investigations and Kinetic Studies of Benzoyl Chloride α ¹³c Reactions

Elucidation of Reaction Pathways using ¹³C Labelingbenchchem.comnih.govbenchchem.com

The primary application of Benzoyl chloride-α-¹³C lies in its ability to unravel complex reaction mechanisms that would be difficult to discern using conventional methods. The ¹³C label acts as a spectroscopic probe, enabling the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to follow the labeled carbon.

Nucleophilic Acyl Substitution Mechanismsbenchchem.comsemanticscholar.org

Nucleophilic acyl substitution is a cornerstone reaction of benzoyl chloride, and ¹³C labeling has been instrumental in confirming the operative mechanisms. pearson.commasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group. libretexts.org

The use of Benzoyl chloride-α-¹³C allows for the direct observation of the carbonyl carbon's environment throughout the reaction. For instance, in the reaction with an amine to form an amide, ¹³C NMR spectroscopy can track the shift of the labeled carbon from the acid chloride to the final amide product, confirming the substitution has occurred at the carbonyl center.

Table 1: General Scheme of Nucleophilic Acyl Substitution

ReactantNucleophileProduct
Benzoyl chloride-α-¹³CAmine (R-NH₂)N-substituted benzamide-¹³C
Benzoyl chloride-α-¹³CAlcohol (R-OH)Benzyl (B1604629) ester-¹³C
Benzoyl chloride-α-¹³CCarboxylate (R-COO⁻)Benzoic anhydride-¹³C

This table illustrates the general transformation in nucleophilic acyl substitution reactions involving Benzoyl chloride-α-¹³C.

Solvolysis Reaction Mechanisms and Intermediatesbenchchem.comsemanticscholar.orgnih.gov

Solvolysis, the reaction of a substrate with the solvent, is a key area where Benzoyl chloride-α-¹³C has provided significant mechanistic insights. The mechanism of solvolysis for benzoyl chlorides can range from a direct nucleophilic attack by the solvent (SN2-like) to the formation of a discrete acylium ion intermediate (SN1-like), often influenced by the solvent's nucleophilicity and ionizing power, as well as by substituents on the aromatic ring. nih.govmdpi.comrsc.org

Studies using ¹³C labeling have helped to distinguish between these pathways. For example, in weakly nucleophilic solvents, the detection of a scrambled ¹³C label in the products can provide evidence for the formation of a symmetrical benzoyl cation intermediate. nih.gov Furthermore, trapping experiments, where a potent nucleophile is added to intercept any cationic intermediates, can be effectively monitored using ¹³C-labeled benzoyl chloride. nih.govmdpi.com The presence of the ¹³C label in the trapped product confirms the existence of the acylium ion.

Kinetic Isotope Effect (KIE) Studies with Carbon-13 Labelingbenchchem.comnih.govlibretexts.org

The substitution of ¹²C with the heavier ¹³C isotope at the reactive carbonyl carbon can lead to a small but measurable change in the reaction rate, known as the kinetic isotope effect (KIE). nih.gov The magnitude of the ¹³C KIE (k₁₂/k₁₃) provides valuable information about the transition state of the rate-determining step.

A primary ¹³C KIE greater than unity (k₁₂/k₁₃ > 1) is typically observed when the bonding to the isotopic carbon is weakened in the transition state compared to the reactant. In the context of nucleophilic acyl substitution, this can indicate that the carbon-chlorine bond is breaking in the rate-determining step. Conversely, an inverse KIE (k₁₂/k₁₃ < 1) suggests that the bonding to the labeled carbon is strengthened in the transition state. By comparing the reaction rates of the ¹³C-labeled and unlabeled benzoyl chloride, researchers can probe the nature of bond-making and bond-breaking processes in the transition state. nih.gov

Reaction Kinetics and Rate Constant Determinationsemanticscholar.orglibretexts.orgnih.govnih.govacs.orgresearchgate.net

The precise determination of reaction rates and rate constants is fundamental to understanding reaction mechanisms. Benzoyl chloride-α-¹³C can be a useful tool in these studies, particularly when coupled with techniques like NMR that can monitor the disappearance of the reactant and the appearance of the product in real-time.

Influence of Solvent Effects on Reaction Ratesbenchchem.comsemanticscholar.orgnih.gov

The solvent can have a profound impact on the rate of solvolysis and other reactions of benzoyl chloride. cdnsciencepub.comallresearchjournal.com Polar protic solvents can stabilize the transition state and any ionic intermediates, often accelerating the reaction. Conversely, non-polar aprotic solvents may favor different mechanistic pathways.

Studies on the solvolysis of benzoyl chlorides in various solvent systems, including aqueous mixtures and fluorinated alcohols, have revealed a spectrum of mechanisms. nih.govmdpi.com The use of ¹³C-labeled benzoyl chloride in these studies allows for a more detailed analysis of how the solvent interacts with the carbonyl group and influences the reaction pathway. For instance, the extent of solvent nucleophilic assistance can be probed by examining the changes in reaction rates and KIEs across a range of solvents. mdpi.com

Table 2: Illustrative Solvent Effects on the Solvolysis Rate of Benzoyl Chloride

SolventRelative RatePredominant Mechanism
WaterHighSN2-like/Addition-Elimination
EthanolModerateSN2-like
Acetic AcidLowCationic channel with solvent assistance
HexafluoroisopropanolVery LowCationic channel (SN1-like)

This table provides a qualitative illustration of how solvent polarity and nucleophilicity can influence the rate and mechanism of benzoyl chloride solvolysis. Actual rates depend on temperature and specific solvent composition.

Impact of Substituent Effects on Reaction Kineticsbenchchem.comsemanticscholar.orgnih.gov

The electronic nature of substituents on the aromatic ring of benzoyl chloride can significantly influence the electrophilicity of the carbonyl carbon and, consequently, the reaction rate. acs.orgresearchgate.net Electron-donating groups (EDGs) can destabilize the transition state for nucleophilic attack by increasing electron density on the carbonyl carbon, thus slowing down the reaction. Conversely, electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally increasing the reaction rate. koreascience.kr

The Hammett equation is often employed to quantify these substituent effects, correlating the logarithm of the rate constant with a substituent constant (σ). Studies on substituted benzoyl chlorides, including those labeled with ¹³C, have shown that the reaction mechanism can shift in response to these electronic perturbations. nih.govmdpi.com For example, a curved Hammett plot can indicate a change in the rate-determining step or a shift in the mechanism from a concerted SN2-like process to a stepwise SN1-like pathway as the substituent changes from electron-withdrawing to electron-donating. nih.gov

Table 3: Effect of para-Substituents on the Relative Rate of Solvolysis of Benzoyl Chloride

Substituent (X) in p-X-C₆H₄COClSubstituent Constant (σp)Relative Rate
OCH₃-0.27Slower
CH₃-0.17Slower
H0.00Reference
Cl0.23Faster
NO₂0.78Much Faster

This table illustrates the general trend of substituent effects on the solvolysis rate of benzoyl chloride. Electron-donating groups decrease the rate, while electron-withdrawing groups increase it.

Identification and Trapping of Reactive Intermediates

In the mechanistic investigation of reactions involving benzoyl chloride-α-¹³C, the identification and characterization of transient reactive intermediates are paramount to understanding the reaction pathways. The primary reactive intermediate generated from benzoyl chloride in many reactions is the electrophilic benzoyl cation (an acylium ion). The isotopic ¹³C label at the carbonyl carbon is a powerful tool, enabling researchers to track the fate of this carbon atom through various transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formation of the Benzoyl Cation

The formation of the benzoyl cation is highly dependent on the reaction conditions. Two common reaction types where its intermediacy is proposed are:

Solvolysis in Weakly Nucleophilic Solvents: In solvents with low nucleophilicity and high ionizing power, such as fluorinated alcohols like hexafluoroisopropanol (HFIP), the C-Cl bond in benzoyl chloride can undergo heterolytic cleavage. This process is facilitated by the stability of the resulting acylium ion, which is resonance-stabilized. The reaction proceeds via a cationic channel, which is dominant for a range of substituted benzoyl chlorides in these media. mdpi.com

Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃, AsF₅), benzoyl chloride forms a complex with the catalyst. sigmaaldrich.comfda.gov Subsequent cleavage of the carbon-chlorine bond generates the resonance-stabilized acylium ion, which then acts as the potent electrophile in the aromatic substitution reaction. sigmaaldrich.com

Trapping the Benzoyl Cation Intermediate

Direct observation of the benzoyl cation is challenging due to its high reactivity. Therefore, its existence is often inferred from trapping experiments, where a highly reactive nucleophile (a "trap") is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

Research on the solvolysis of benzoyl chloride in weakly nucleophilic media has provided compelling evidence for the benzoyl cation intermediate through such trapping experiments. While attempts to trap the cation with nucleophiles like anilines or methoxybenzene in some solvents were complicated by competing reaction pathways or were unsuccessful, experiments using a highly activated aromatic trap proved effective. mdpi.comresearchgate.net

A key study demonstrated the successful trapping of the benzoyl cation during the solvolysis of benzoyl chloride in 100% hexafluoroisopropanol (HFIP). mdpi.comresearchgate.net The use of 1,3,5-trimethoxybenzene, a very electron-rich arene, allowed for an electrophilic aromatic substitution (Friedel-Crafts) reaction with the transient benzoyl cation, leading to the formation of the corresponding benzophenone (B1666685) derivative. mdpi.comresearchgate.net

The table below summarizes the findings from attempts to trap cationic intermediates formed during the solvolysis of benzoyl chloride.

Table 1: Trapping Experiments for Benzoyl Cation in Solvolysis Reactions

Trapping Agent Solvent Benzoyl Chloride Conc. Trap Conc. Outcome Reference
Methoxybenzene 97% TFE* 0.0002 M 0.2 M Rate retardation; no trapped product detected. mdpi.com
1,3,5-Trimethoxybenzene 97% TFE* 0.02 M 0.2 M Cationic intermediates could not be trapped efficiently. researchgate.net
1,3,5-Trimethoxybenzene 100% HFIP** 0.02 M 0.2 M Successful trapping of the benzoyl cation to form 2,4,6-trimethoxybenzophenone. mdpi.comresearchgate.net

*TFE = 2,2,2-Trifluoroethanol **HFIP = Hexafluoroisopropanol

The use of benzoyl chloride-α-¹³C in such experiments is crucial. The ¹³C label acts as a spectroscopic marker. By analyzing the product (e.g., the resulting 2,4,6-trimethoxybenzophenone) with ¹³C-NMR, the presence of the enriched ¹³C signal in the carbonyl carbon of the ketone confirms that the reaction proceeded through the transfer of the intact benzoyl group from the starting material via the acylium ion intermediate. This unambiguous tracking of the labeled carbon provides definitive evidence for the proposed mechanistic pathway.

Computational Chemistry and Theoretical Modeling of Benzoyl Chloride α ¹³c Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of Benzoyl chloride-α-¹³C. These methods model the molecule's potential energy surface, from which equilibrium geometries, vibrational frequencies, and various reactivity descriptors can be derived. unipd.it

Density Functional Theory (DFT) has become a primary tool for investigating the properties of benzoyl chloride and its isotopologues due to its favorable balance of computational cost and accuracy. researchgate.netacs.org DFT calculations, particularly using the B3LYP hybrid functional, have been extensively applied to determine the ground-state geometry, vibrational frequencies, and electronic properties of benzoyl chloride and related aromatic compounds. researchgate.netresearchgate.netsapub.org

Research findings based on DFT include:

Molecular Structure Optimization: DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are used to calculate the optimized molecular structure of benzoyl chloride, providing theoretical values for bond lengths and angles that corroborate experimental data. researchgate.net

Reactivity Analysis: DFT-based descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as molecular electrostatic potential (MEP) maps, are used to predict sites of electrophilic and nucleophilic attack, thereby explaining the compound's reactivity. researchgate.nettandfonline.com For instance, the MEP of related compounds shows the distribution of electron density, highlighting reactive centers.

Photochemical Reactions: DFT calculations have been employed to explore the photolysis pathways of benzoyl chloride. Studies have identified photoproducts such as chlorobenzene (B131634) and carbon monoxide and proposed intermediates, with calculations providing the potential energy diagram for the reaction. researchpromo.com

Application of DFTTypical Method/Basis SetKey Findings
Structure Optimization B3LYP/6-311G(d,p)Provides optimized geometries in good agreement with experimental data. researchgate.net
Reactivity Prediction B3LYP/6-311++G(d,p)MEP maps and frontier molecular orbitals identify reactive sites. researchgate.net
Reaction Mechanisms B3LYP/6-311++G(3df,3pd)Elucidates photolysis pathways and identifies reaction intermediates and transition states. researchpromo.com

This table summarizes common applications of Density Functional Theory in the study of benzoyl chloride systems.

Alongside DFT, other quantum chemical methods provide valuable insights, often serving as benchmarks for accuracy.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD), offer more rigorous treatment of electron correlation. MP2 has been used to investigate the photolysis of benzoyl chloride, complementing DFT studies by helping to identify intermediate species. researchpromo.com High-level ab initio calculations have also been used to reassess gas-phase data for the benzoyl cation, yielding a heterolytic bond dissociation energy for benzoyl chloride in satisfactory agreement with calculated values. nih.gov While computationally expensive, CCSD is used for obtaining highly accurate energies for key points on the potential energy surface, such as transition states. nih.gov In studies of related benzyl (B1604629) chlorides, MP2 calculations were compared with DFT results for determining electron affinities, though DFT was found to be more advantageous for studying the radical anions. acs.org

Semiempirical Methods: Methods like PM3 are computationally less demanding and are suitable for initial explorations of complex potential energy surfaces, such as in conformational searches of large molecules related to benzoyl chloride derivatives. acs.org The low-energy conformations identified can then be subjected to more accurate optimization using DFT or ab initio methods.

Simulation and Prediction of ¹³C NMR Spectra

The defining feature of Benzoyl chloride-alpha-¹³C is its ¹³C-labeled carbonyl carbon, making ¹³C NMR spectroscopy an exceptionally precise tool for its characterization. Computational simulation of NMR spectra is crucial for assigning experimental peaks and understanding how the chemical environment influences the nuclear shielding of the labeled carbon. acs.orgresearchgate.net

The accuracy of predicted ¹³C NMR chemical shifts is highly dependent on the chosen computational parameters. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors. researchgate.netresearchgate.net

Functionals: A variety of DFT functionals, including B3LYP, BP86, and PBE1PBE, have been tested for NMR predictions. acs.orgscienceandtechnology.com.vn The B3LYP functional is frequently used and has been shown to provide reliable results for similar organic molecules. researchgate.netresearchgate.net

Basis Sets: The choice of basis set is critical. Common Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVTZ, are often employed. acs.orgacs.orgscienceandtechnology.com.vn Studies on biaryls have shown that basis sets such as 6-31G(d,p) can provide excellent accuracy for ¹³C chemical shifts with a low computational cost. scienceandtechnology.com.vn For heavier atoms, relativistic effects may need to be considered, although for carbon, standard methods are generally sufficient. mdpi.com

ParameterOptionsImpact on ¹³C NMR Prediction
Method GIAOStandard for accurate NMR shielding calculations. researchgate.net
Functional B3LYP, PBE1PBE, BP86The choice affects the absolute and relative chemical shifts. B3LYP is a common and reliable choice. acs.orgscienceandtechnology.com.vn
Basis Set 6-31G(d,p), cc-pVTZ, aug-cc-pVDZLarger basis sets generally improve accuracy but increase computational time. 6-31G(d,p) often provides a good balance. scienceandtechnology.com.vn
Solvent Model PCM, SMDCan improve accuracy by modeling solvent effects, though the effect on carbon nuclei is often less pronounced than on protons. scienceandtechnology.com.vn

This table outlines key computational parameters and their relevance for predicting ¹³C NMR spectra.

A strong linear correlation between theoretically calculated and experimentally measured ¹³C NMR chemical shifts is a key indicator of a model's validity. acs.orgresearchgate.net For benzoyl chloride and related molecules, DFT calculations typically predict chemical shifts that are in good agreement with experimental values, often with mean deviations of just a few parts per million (ppm). researchgate.netresearchgate.netresearchgate.net

To account for systematic errors, a scaling factor or a linear regression analysis is commonly applied: δ_corrected = a * δ_calculated + b

This procedure significantly improves the agreement with experimental data, often resulting in correlation coefficients (R²) greater than 0.99. scienceandtechnology.com.vn

Carbon AtomExperimental δ (ppm) spectrabase.comchemicalbook.comCalculated δ (ppm) (Example) researchgate.netDeviation (ppm)
C=O (α-carbon) 168.71653.7
C1 (ipso) 134.6142-7.4
C2, C6 (ortho) 128.7Not specifiedN/A
C3, C5 (meta) 130.1Not specifiedN/A
C4 (para) 133.7134-135~ -0.8

This table presents a comparison of experimental ¹³C NMR chemical shifts for benzoyl chloride with sample calculated values for similar structures, illustrating the typical correlation and deviation. Note: The alpha-carbon is the site of ¹³C labeling in the target molecule.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, including short-lived intermediates and transition states that are difficult or impossible to characterize experimentally. nih.govresearchgate.net

For reactions involving Benzoyl chloride-α-¹³C, theoretical studies can elucidate detailed mechanisms. For example, in the photolysis of benzoyl chloride, DFT calculations at the B3LYP/6-311++G(3df, 3pd) level were used to identify transition state structures for the rearrangement of an intermediate species, calculating the activation barriers for competing pathways. researchpromo.com Similarly, in studies of solvolysis reactions of substituted benzoyl chlorides, ab initio calculations of heterolytic bond dissociation energies were correlated with experimental reaction rates to support a proposed S_N2-S_N1 mechanistic spectrum. nih.gov

These computational investigations allow for the evaluation of competing reaction pathways by comparing their respective activation energies. researchgate.net The characterization of a transition state involves locating a first-order saddle point on the potential energy surface and confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org Such studies are crucial for a complete understanding of the chemical transformations of Benzoyl chloride-α-¹³C.

Analysis of Electronic Properties and Bonding in ¹³C-Labeled Systems

The substitution of a ¹²C atom with a ¹³C isotope, as in Benzoyl chloride-α-¹³C, introduces a subtle change in nuclear mass. While this substitution does not alter the fundamental electronic structure in terms of orbital configuration, it has discernible effects on the vibrational properties and the potential energy surface of the molecule. Computational chemistry provides a powerful lens through which to examine these minute but significant isotopic effects on electronic properties and chemical bonding. Theoretical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to model these systems with high precision. researchpromo.comarkat-usa.org

DFT methods, using functionals like B3LYP, are frequently used to optimize the molecular geometry and calculate the electronic properties of benzoyl chloride and its derivatives. researchgate.netresearchgate.net For isotopically labeled systems, these calculations are crucial for understanding the underpinnings of experimentally observed phenomena, such as kinetic isotope effects (KIEs). cdnsciencepub.com The primary influence of the α-¹³C label in benzoyl chloride is on the vibrational modes associated with the carbonyl group. The increase in the reduced mass of the C=O bond leads to a lower vibrational frequency (a red shift) compared to the unlabeled compound. This change in vibrational energy is a direct consequence of the altered nuclear mass operating on the same electronic potential energy surface that defines the chemical bond.

Detailed theoretical analyses focus on quantifying the electronic distribution and bonding characteristics, which are subtly perturbed by the isotopic substitution. Key parameters investigated include atomic charges, bond orders, and the energies of frontier molecular orbitals (HOMO and LUMO). While the differences in these electronic parameters between C₆H₅¹³COCl and C₆H₅¹²COCl are typically small, they are critical for a complete understanding of isotopic fractionation and reaction dynamics. mdpi.com For instance, the analysis of p-orbital populations of atoms like chlorine can be correlated with experimental data from Nuclear Quadrupole Resonance (NQR), providing a check on the accuracy of the calculated electron distribution. arkat-usa.org

The table below summarizes the key computational parameters and methods used to analyze the electronic and bonding properties in ¹³C-labeled systems like benzoyl chloride.

Computational ParameterDescriptionRelevant Computational Methods
Optimized Geometry Calculation of the minimum energy structure, including bond lengths and angles. Isotopic substitution can lead to minute changes in average bond lengths due to altered zero-point vibrational energies.DFT (e.g., B3LYP, M06-2X), Ab initio (e.g., MP2, CCSD(T)) with basis sets like 6-311G(d,p) or aug-cc-pVTZ. researchgate.netmdpi.com
Vibrational Frequencies Calculation of the frequencies of molecular vibrations. The ¹³C=O stretching frequency is a key marker that is lower than the corresponding ¹²C=O stretch, a direct consequence of the heavier isotope.DFT, MP2. mdpi.comresearchgate.net
Atomic Charges Quantification of the electron density associated with each atom (e.g., Mulliken, Natural Bond Orbital [NBO] charges). This helps in understanding the polarity of bonds like C=O and C-Cl.Mulliken Population Analysis, NBO Analysis. scholaris.cascm.com
Bond Order A measure of the number of chemical bonds between two atoms. Methods like Wiberg or Mayer bond order analysis can reveal subtle changes in the C=O and C-C bond character upon isotopic labeling.NBO Analysis (Wiberg Bond Order), Mayer Bond Order Analysis. scm.comresearchgate.net
Frontier Orbitals Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental to the molecule's reactivity.DFT, Ab initio methods. researchgate.net

Applications of Benzoyl Chloride α ¹³c in Advanced Organic Research

Isotopic Tracers in Complex Organic Synthesis

The presence of the ¹³C isotope in benzoyl chloride-alpha-13C makes it an exceptional isotopic tracer for unraveling complex organic synthesis pathways. Researchers can follow the labeled carbon atom through a series of reactions, gaining detailed insights into the transformation of molecules. This is particularly useful in mechanistic studies where understanding the fate of a specific functional group is crucial. For instance, in reactions involving the introduction of a benzoyl group, the ¹³C label provides a clear marker to track the group's incorporation into the final product.

The application of ¹³C-labeled compounds extends to the synthesis of complex molecules and pharmaceuticals. By incorporating this compound, chemists can create labeled analogs of drugs, which are invaluable for studying their metabolism and pharmacokinetic profiles. The ability to trace the metabolic fate of a drug is essential for understanding its efficacy and potential side effects.

Derivatization Reagent in Analytical Chemistry for Metabolomics and Proteomics

This compound serves as a critical derivatization reagent in analytical chemistry, particularly in the fields of metabolomics and proteomics. nih.govisotope.com Derivatization is a process that chemically modifies an analyte to enhance its detection and separation in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Benzoyl chloride reacts with primary and secondary amines, phenols, and thiols, making it broadly applicable for derivatizing a wide range of metabolites. nih.gov The addition of the benzoyl group increases the hydrophobicity of polar metabolites, which improves their retention on reversed-phase chromatography columns, leading to better separation and reduced ion suppression. nih.gov This derivatization can significantly increase the sensitivity of detection, in some cases by as much as 1,000-fold. nih.gov

Interactive Table: Analytes Derivatized with Benzoyl Chloride-α-¹³C

Analyte ClassExample Compounds
NeurotransmittersDopamine, Serotonin, GABA nih.gov
Amino AcidsGlutamate, Alanine, Arginine nih.gov
PolyaminesPutrescine, Spermidine nih.gov
Steroids- researchgate.net

In targeted metabolomics, which focuses on the quantification of a specific set of known metabolites, ¹³C-benzoyl chloride (¹³C-BzCl) labeling is a powerful technique. nih.govresearchgate.net By derivatizing a complex biological sample with ¹³C-BzCl, researchers can create a mixture where the metabolites of interest are isotopically labeled. nih.gov This allows for highly specific and sensitive detection using mass spectrometry. nih.gov

A key advantage of this approach is the ability to perform differential isotope labeling, where a control sample is labeled with the naturally abundant ¹²C-benzoyl chloride and the experimental sample is labeled with ¹³C-benzoyl chloride. acs.org When the samples are mixed and analyzed by LC-MS, the ¹²C- and ¹³C-labeled metabolites appear as peak pairs with a characteristic mass difference, allowing for precise relative quantification. acs.org This method has been successfully applied to the analysis of neurochemicals in various biological matrices, including rat microdialysate, human cerebrospinal fluid, and human serum. nih.govgeomar.de

A significant application of this compound is in the generation of isotope-labeled internal standards for quantitative analysis. nih.govacs.org An internal standard is a compound with similar chemical properties to the analyte that is added to a sample in a known amount. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. nih.gov

By reacting a pure standard of the analyte with ¹³C-BzCl, a stable isotope-labeled internal standard is created. nih.gov This labeled standard can then be added to the biological sample before the derivatization step with regular ¹²C-BzCl. nih.gov Because the analyte and its isotope-labeled internal standard have nearly identical chemical and physical properties, they co-elute in chromatography and experience similar ionization efficiency in the mass spectrometer. nih.gov The ratio of the signal from the analyte to the signal from the internal standard is used for accurate quantification. nih.gov This approach has been used to quantify dozens of metabolites in saline samples with high sensitivity and throughput. acs.orgchemrxiv.org

Investigative Tool in Enzyme Kinetics and Biochemical Pathways

The isotopic label in this compound makes it a valuable tool for investigating enzyme kinetics and elucidating biochemical pathways. By using a substrate synthesized with this labeled compound, researchers can track the transformation of the substrate by an enzyme over time.

For example, in studying the mechanism of an enzyme that utilizes a benzoylated substrate, the ¹³C label allows for the direct observation of bond-breaking and bond-forming events at the carbonyl carbon. This can provide crucial information about the enzyme's catalytic mechanism. Kinetic studies using ¹³C-labeled substrates can also help determine key enzymatic parameters.

Furthermore, ¹³C-labeled compounds are instrumental in metabolic flux analysis, a technique used to measure the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled precursor into a biological system, researchers can trace its incorporation into various downstream metabolites, providing a detailed map of metabolic pathways and their regulation.

Role in Polymer Chemistry Research (e.g., Initiation, Chain Transfer Studies)

In the realm of polymer chemistry, benzoyl chloride and its derivatives play a role in various processes, and the use of isotopically labeled versions like this compound can provide deeper insights. For instance, benzoyl peroxide, which can be synthesized from benzoyl chloride, is a common initiator in free radical polymerization. beilstein-journals.org Using ¹³C-labeled benzoyl peroxide would allow for the tracking of initiator fragments and a better understanding of the initiation mechanism.

Chain transfer is another critical process in polymerization that controls the molecular weight of the resulting polymer. beilstein-journals.orgrubbernews.com Chain transfer agents can react with the growing polymer chain, terminating its growth and initiating a new chain. rubbernews.com While not a direct application of this compound itself as a chain transfer agent, the study of these mechanisms often involves the synthesis of specific molecules where isotopic labeling can be beneficial. For example, understanding how different functional groups influence chain transfer can be investigated using model compounds synthesized with ¹³C labels. acs.org The synthesis of polymer-bound triphenylmethyl cations has been reported using ¹³C-labeled benzoyl chloride, highlighting its utility in creating specialized polymer structures for research. acs.org

Emerging Research Directions and Methodological Innovations

Integration with Microfluidic and Flow Chemistry Systems for Reaction Monitoring

The convergence of ¹³C-labeled compounds with microfluidic and flow chemistry systems represents a significant leap forward in the precise monitoring and optimization of chemical reactions. nih.gov Flow chemistry, by its nature, offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, increased selectivity, and improved safety, particularly for highly exothermic reactions like those involving benzoyl chloride. beilstein-journals.org The integration of in-line analytical techniques into these systems allows for real-time analysis of reaction kinetics and the observation of transient intermediates. nih.gov

Microstructured chemical systems, consisting of components like micromixers and capillary delay loops, have been designed to study fast and complex reactions, such as the one between aniline (B41778) and benzoyl chloride. researchgate.net These setups leverage the benefits of microfluidics, including rapid mixing and enhanced mass and heat transfer, to obtain more accurate kinetic data than is possible with traditional batch reactors. researchgate.net

The use of ¹³C-labeled reagents like Benzoyl chloride-alpha-13C in these systems is particularly advantageous. For instance, in a study monitoring the amine-catalyzed acetylation of benzyl (B1604629) alcohol, ¹³C-labeled acetyl chloride was used to distinguish reaction products from starting materials and solvents in NMR spectra. nih.govutwente.nl This labeling strategy enabled the direct observation of unstable intermediates, such as ketene, providing a more complete understanding of the reaction mechanism. nih.govutwente.nl The ability to track the ¹³C label as it moves from the reactant to various products and intermediates provides unambiguous data for kinetic modeling and mechanism elucidation. researchgate.netutwente.nl

Table 1: Advantages of Flow Chemistry for Reactions Involving Benzoyl Chloride Derivatives

FeatureAdvantage in Flow ChemistryRelevance to Benzoyl Chloride Reactions
Heat Transfer Superior surface-area-to-volume ratio allows for efficient dissipation of heat. beilstein-journals.orgManages the highly exothermic nature of acylation reactions, preventing side product formation and ensuring safety. beilstein-journals.org
Mixing Rapid and efficient mixing of reactants. researchgate.netEnsures homogeneous reaction conditions for fast reactions like those between benzoyl chloride and amines or alcohols. researchgate.net
Residence Time Precise control over the time reactants spend in the reactor. researchgate.netAllows for accurate determination of reaction kinetics and optimization of product yield. researchgate.net
Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic processes. beilstein-journals.orgImportant for handling corrosive and reactive compounds like benzoyl chloride. wikipedia.org
Automation Enables high-throughput screening and optimization of reaction conditions. beilstein-journals.orgFacilitates the rapid development of new synthetic protocols. beilstein-journals.org

Development of Novel Catalytic Systems Utilizing ¹³C-Labeled Reagents

The development of new catalytic systems is greatly enhanced by the use of isotopically labeled reagents, which provide invaluable mechanistic insights. This compound and similar ¹³C-labeled compounds are instrumental in probing reaction pathways, identifying intermediates, and clarifying the role of catalysts. rsc.orgacs.org

Kinetic Isotope Effect (KIE) studies, for example, can elucidate rate-determining steps in a reaction mechanism. nih.gov By comparing the reaction rates of labeled and unlabeled acid chlorides, researchers can determine whether C-H bond cleavage is the rate-limiting step. nih.gov Such studies are crucial for optimizing catalytic processes and designing more efficient catalysts.

In the field of organometallic catalysis, ¹³C-labeled reagents have been used to develop new methods for forming valuable chemical bonds. For instance, a palladium-catalyzed Suzuki coupling has been developed for the methoxylation of aryl halides using a ¹³C-labeled methoxyborane, which is generated in situ from [¹³C]CO₂. rsc.org This strategy allows for the late-stage introduction of a labeled methoxy (B1213986) group into complex molecules like pharmaceuticals. rsc.org The use of a two-chamber system to separate the CO₂ reduction from the Suzuki coupling was key to preventing catalyst poisoning and achieving good yields. rsc.org

Similarly, studies on the ammoxidation of propane (B168953) over mixed metal oxide catalysts have utilized ¹³C-labeled propane to trace the carbon backbone's fate. acs.orgacs.org By analyzing the ¹³C distribution in the final product, acrylonitrile (B1666552), researchers confirmed a direct reaction pathway without skeletal rearrangement, ruling out the formation of certain intermediates. acs.orgacs.org These findings are critical for understanding and improving catalysts for large-scale industrial processes. acs.org

Table 2: Examples of ¹³C-Labeled Reagents in Catalysis Research

Labeled ReagentCatalytic SystemResearch Finding
[¹³C]CO₂ Palladium-catalyzed Suzuki couplingDeveloped a method for the late-stage methoxylation of aryl halides, demonstrating the utility of a labeled methoxyborane intermediate. rsc.org
1-¹³C-labeled propane Mo-V-Te-Nb-O mixed oxide catalystElucidated the reaction mechanism for propane ammoxidation, showing a direct pathway to acrylonitrile without carbon skeleton rearrangement. acs.orgacs.org
α,α-dideuteriophenylacetylchloride Chiral nucleophilic catalystA Kinetic Isotope Effect (KIE) of 3.12 indicated that dehydrohalogenation is the rate-limiting step in the asymmetric α-fluorination of the acid chloride. nih.gov

Advanced Spectroscopic Techniques for In Situ ¹³C Label Tracking

The ability to monitor chemical transformations in real-time and in their native environment (in situ) is a major goal in modern analytical chemistry. spectroscopyonline.comfrontiersin.org The ¹³C label in this compound makes it an ideal substrate for tracking with advanced spectroscopic techniques, providing dynamic information about reaction progress and metabolic pathways. bohrium.comchemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. researchgate.net The development of hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), has dramatically increased the sensitivity of NMR, enabling the real-time tracking of ¹³C-labeled metabolites in living cells. acs.orgnih.gov For example, hyperpolarized [¹³C]pyruvate can be used to monitor glycolysis and other metabolic pathways in real-time, observing the conversion of pyruvate (B1213749) to lactate (B86563). bohrium.comacs.org While not directly involving benzoyl chloride, these methods establish a powerful precedent for tracking ¹³C-labeled acyl groups in biological systems. 2D NMR techniques have also been employed to follow the metabolism of ¹³C-labeled substrates in isolated, live mitochondria, revealing novel metabolic phenomena such as the production of lactate inside the mitochondria. bohrium.com

Vibrational spectroscopies, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are also highly effective for in situ monitoring. rsc.org These techniques are non-invasive and can distinguish between different isotopologues (molecules that differ only in their isotopic composition). rsc.org For instance, Raman spectroscopy coupled with stable isotope probing has been used to monitor the shikimate pathway, which is responsible for synthesizing aromatic amino acids in microbes and plants. chemrxiv.org By tracking the incorporation of ¹³C from a labeled source into aromatic amino acids like tyrosine and tryptophan, researchers can visualize metabolic activity in situ. chemrxiv.org This approach, termed Raman reverse stable isotope probing, offers a powerful, extraction-free method for studying metabolite dynamics. chemrxiv.org

Table 3: Spectroscopic Techniques for In Situ ¹³C Tracking

TechniquePrincipleApplication Example
Hyperpolarized ¹³C NMR d-DNP enhances the NMR signal of ¹³C nuclei by over 10,000-fold, enabling real-time metabolic imaging. acs.orgMonitoring the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate to study glycolysis in cancer cells. nih.gov
In Situ ¹³C NMR Directly measures the change in chemical environment of the ¹³C label during a reaction or metabolic process. bohrium.comTracking the metabolism of [3-¹³C]pyruvate in isolated mitochondria to observe the formation of Krebs cycle components. bohrium.com
Raman Spectroscopy Detects the characteristic vibrational frequency shifts caused by the heavier ¹³C isotope in a molecule's structure. chemrxiv.orgMonitoring the biosynthesis of ¹³C-labeled aromatic amino acids to track the activity of the shikimate pathway in microorganisms. chemrxiv.org
FTIR Spectroscopy Measures the absorption of infrared radiation by ¹³C-containing bonds, allowing for quantification of labeled species in gas or liquid phase. rsc.orgQuantifying different ¹⁴N/¹⁵N-isotopomers of N₂O in the headspace of bacterial cultures to study nitrate (B79036) reduction. rsc.org

Interdisciplinary Applications of ¹³C-Labeled Benzoyl Chloride

The utility of this compound and its derivatives extends across numerous scientific disciplines, driven by its function as a derivatizing agent that enhances analytical detection and provides a means for stable isotope labeling.

In neuroscience and metabolomics, ¹³C₆-benzoyl chloride is widely used to create stable-isotope labeled internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov Derivatization with benzoyl chloride renders polar metabolites, such as neurotransmitters and amino acids, more hydrophobic, improving their separation by reversed-phase chromatography and increasing their sensitivity in the mass spectrometer. nih.govnih.gov By derivatizing a standard with ¹³C₆-benzoyl chloride and the analyte in the sample with unlabeled (¹²C) benzoyl chloride, researchers can achieve highly accurate quantification, correcting for variations in sample processing and instrument response. nih.govchromatographyonline.com This approach has been applied to develop comprehensive assays for dozens of neurologically relevant compounds in diverse biological samples, including rat microdialysate, human cerebrospinal fluid, and fly hemolymph. nih.govnih.gov

In environmental science, stable isotope labeling is a key method for assessing the biodegradation of organic compounds. acs.org While not a direct application of benzoyl chloride, the principles are highly relevant. Reverse stable isotope labeling, where a ¹³C-enriched source is diluted by the CO₂ produced from microbial mineralization of an unlabeled compound, offers a sensitive way to monitor biodegradation. acs.org The analytical techniques used, such as mid-infrared laser spectroscopy, are capable of precisely measuring ¹³C isotope ratios. acs.org

In materials science and polymer chemistry, benzoyl chloride is an important intermediate for producing initiators like benzoyl peroxide. vynova-group.com While less common, the use of ¹³C-labeled initiators could provide a method for tracking the incorporation of initiator fragments into polymer chains, yielding insights into polymerization mechanisms.

The versatility of this compound as a labeled building block and derivatization agent ensures its continued application in a growing range of interdisciplinary research fields, from elucidating biochemical pathways to developing new materials.

Q & A

Q. What synthetic methodologies are recommended for preparing benzoyl chloride-α-¹³C, and how can isotopic enrichment be verified?

Benzoyl chloride-α-¹³C is typically synthesized via chlorination of isotopically labeled benzoic acid. A common method involves reacting benzoic acid-¹³C (carbonyl-labeled) with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds as: C6H513COOH+SOCl2C6H513COCl+SO2+HCl\text{C}_6\text{H}_5^{13}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5^{13}\text{COCl} + \text{SO}_2 + \text{HCl}

Isotopic enrichment is confirmed using nuclear magnetic resonance (¹³C NMR) to detect the ¹³C signal at the carbonyl carbon (\sim170 ppm) and mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 141.56 for [M⁺]) .

Q. Which analytical techniques are most effective for characterizing isotopic purity and chemical stability of benzoyl chloride-α-¹³C?

Technique Application Detection Limit
¹³C NMRConfirms ¹³C position and purity0.1–1% isotopic enrichment
GC-MSQuantifies isotopic abundance and detects degradation productsppm-level sensitivity
FT-IRIdentifies functional groups (e.g., C=O stretch at \sim1770 cm⁻¹)Qualitative analysis
Elemental AnalysisValidates molecular formula (C, H, Cl)±0.3% accuracy
Stability assessments should include thermal gravimetric analysis (TGA) to monitor decomposition under storage conditions .

Q. What safety protocols are critical when handling benzoyl chloride-α-¹³C in laboratory settings?

Benzoyl chloride is corrosive and reacts violently with water. Key protocols include:

  • Use of fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection.
  • Storage in anhydrous conditions (e.g., sealed with molecular sieves).
  • Neutralization of spills with sodium bicarbonate.
    While benzoyl chloride itself has limited carcinogenicity data, combined exposure with α-chlorinated toluenes is classified as Group 2A (probably carcinogenic) by IARC .

Q. How is benzoyl chloride-α-¹³C applied in metabolic pathway tracing studies?

The ¹³C label at the carbonyl position enables tracking of acyl transfer reactions in vivo or in vitro. For example, in studies of benzoate metabolism, the labeled acyl group can be traced via LC-MS or isotope-ratio mass spectrometry (IRMS) to identify metabolites like hippuric acid (C₆H₅CONHCH₂COOH) .

Q. What are the optimal storage conditions to maintain the stability of benzoyl chloride-α-¹³C?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis. Periodic NMR analysis is recommended to confirm absence of degradation (e.g., hydrolysis to benzoic acid-¹³C) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) influence reaction mechanisms in studies using benzoyl chloride-α-¹³C?

The ¹³C label may alter reaction kinetics due to increased mass at the carbonyl carbon. For example, in nucleophilic acyl substitutions, the heavier isotope can slow reaction rates (primary KIE). To quantify this, parallel experiments with unlabeled and labeled compounds are conducted, with rate constants compared via Arrhenius analysis. Contradictory data (e.g., unexpected rate accelerations) may indicate tunneling effects or alternative mechanisms .

Q. How should researchers address discrepancies in reaction yields when using isotopically labeled vs. unlabeled benzoyl chloride?

Yield discrepancies often arise from isotopic dilution or impurities. Mitigation strategies include:

  • Purifying intermediates (e.g., benzoic acid-¹³C) via recrystallization.
  • Using excess reagents to compensate for slower kinetics (if KIEs are significant).
  • Cross-validating results with alternative techniques (e.g., comparing NMR yields with gravimetric analysis) .

Q. What experimental designs minimize isotopic dilution in multi-step syntheses involving benzoyl chloride-α-¹³C?

  • Use stoichiometric control to avoid unlabeled reactants.
  • Employ quenching agents (e.g., molecular sieves) to prevent hydrolysis.
  • Monitor isotopic integrity at each step via inline IR or LC-MS. For example, in peptide synthesis, track the ¹³C label during coupling reactions to ensure retention .

Q. How can researchers validate isotopic tracing data when studying benzoyl chloride-α-¹³C in complex biological systems?

  • Combine multiple analytical methods (e.g., ¹³C NMR for positional tracking and MS/MS for fragment analysis).
  • Use stable isotope-resolved metabolomics (SIRM) to map ¹³C incorporation into downstream metabolites.
  • Compare results with computational models (e.g., isotopic flux analysis) to identify inconsistencies .

Q. What are the long-term stability implications of benzoyl chloride-α-¹³C under varying pH and temperature conditions?

Condition Stability Degradation Products
Neutral pH, 25°CStable for 6 months (anhydrous)None detected
Aqueous, pH 7.4Hydrolyzes within hoursBenzoic acid-¹³C
40°C (dry)10% degradation in 30 daysChlorobenzene, CO₂
Accelerated stability studies under ICH guidelines (e.g., Q1A) are recommended for long-term storage protocols .

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